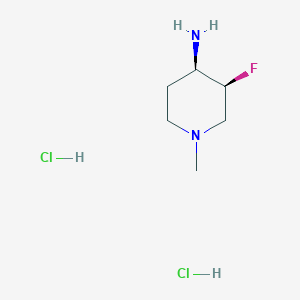

![molecular formula C11H10F3NO2 B6289796 (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344400-76-5](/img/structure/B6289796.png)

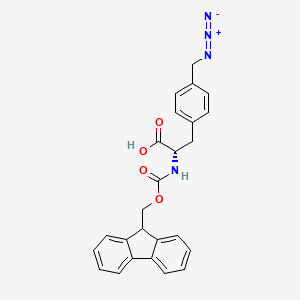

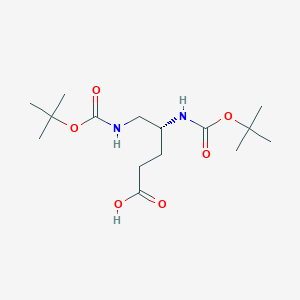

(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is a chemical compound that has been mentioned in the context of being a novel key intermediate in the synthesis of rivaroxaban . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” involves complex chemical reactions. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is also a part of the synthesis process .Molecular Structure Analysis

The molecular structure of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is represented by the linear formula C12H14F3N3O2 . The molecular weight of this compound is 289.259 .Chemical Reactions Analysis

The chemical reactions involving “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” are complex and involve multiple steps. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which complements the established synthesis strategy of trifluoromethyl amines .Applications De Recherche Scientifique

Medicinal Chemistry Intermediates

Trifluoromethyl ketones (TFMKs) are valuable in medicinal chemistry as key intermediates. Their unique properties make them suitable for constructing fluorinated pharmacons, which are important in drug development due to their enhanced stability and bioavailability .

Mechanistic Studies in Organic Chemistry

The redox potentials of trifluoromethyl-containing compounds are crucial for understanding trifluoromethylation reactions. These studies aid in designing new synthetic routes and improving existing ones .

Synthesis of Anticoagulants

A related compound has been identified as a novel intermediate in the synthesis of Rivaroxaban, a well-known anticoagulant medication .

Electrophilic Activation in Chemical Reactions

The introduction of a trifluoromethyl group into ketones increases the electrophilicity of the carbonyl group, which is beneficial for certain chemical reactions .

Asymmetric Hydrogenation

TFMKs are challenging substrates in asymmetric hydrogenation due to their stereoelectronic properties. Advances in catalysis have made it possible to efficiently synthesize chiral secondary alcohols from TFMKs .

Propriétés

IUPAC Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLUIUJLIBKQK-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)